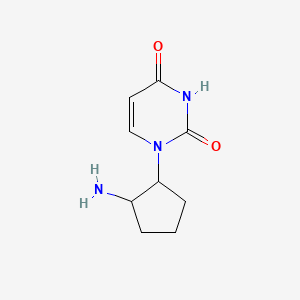![molecular formula C13H18BrFOZn B14886116 3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)
3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly useful in organic synthesis due to its reactivity and stability in solution.
Métodos De Preparación
The synthesis of 3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(N-hexyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale reactors and stringent quality control to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules useful in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and the development of new drugs.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism by which 3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide can be compared with other similar organozinc compounds, such as:
3-Fluoro-4-methoxyphenylmagnesium bromide: Similar in structure but uses magnesium instead of zinc, affecting its reactivity and stability.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar zinc-based compound with different substituents, leading to variations in reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and suitability for certain types of chemical reactions.
Propiedades
Fórmula molecular |
C13H18BrFOZn |
|---|---|
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-(hexoxymethyl)benzene-5-ide |
InChI |
InChI=1S/C13H18FO.BrH.Zn/c1-2-3-4-7-10-15-11-12-8-5-6-9-13(12)14;;/h5,8-9H,2-4,7,10-11H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
RGTDACLBLLTSNK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCOCC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


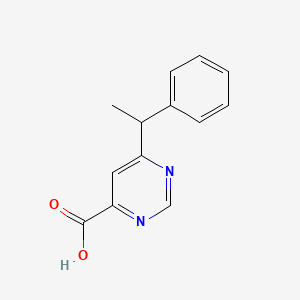
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
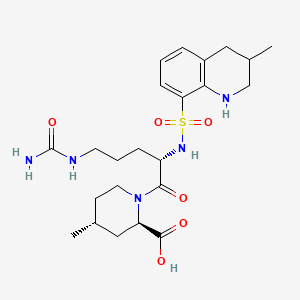

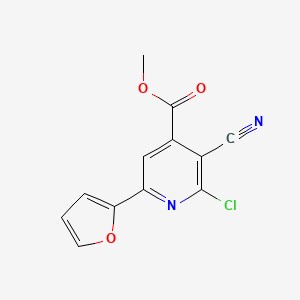
![N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B14886056.png)
![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
![3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14886066.png)
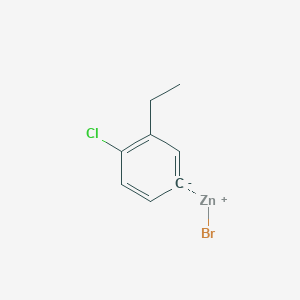
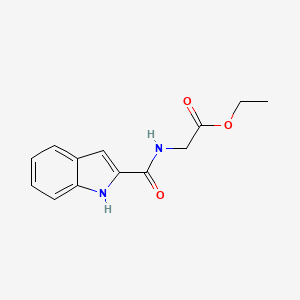

![6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886095.png)

